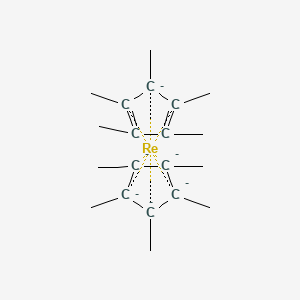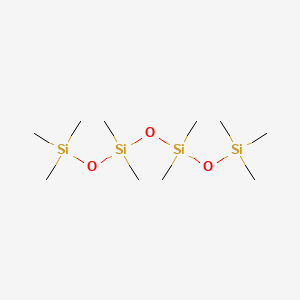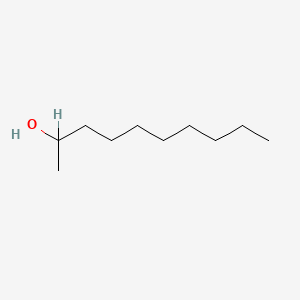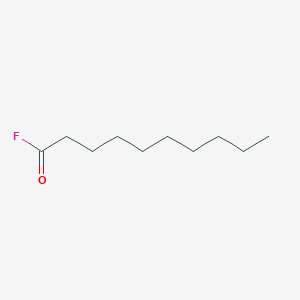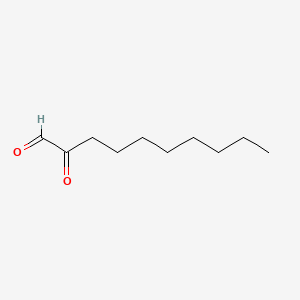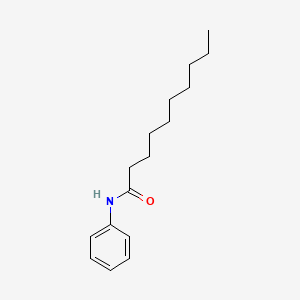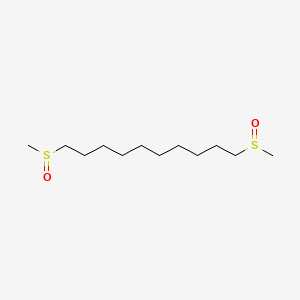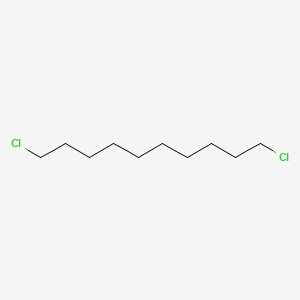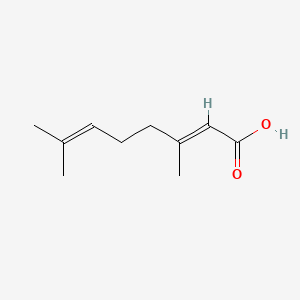
Acide géranique
Vue d'ensemble
Description
It is an oily liquid with a chemical formula of C10H16O2 and a molar mass of 168.236 g/mol . This compound is a double bond isomer of nerolic acid and is used by some organisms as a pheromone . Geranic acid is known for its applications in various fields, including flavor, fragrance, cosmetics, and agro-industries .
Applications De Recherche Scientifique
Geranic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various terpenoids and other organic compounds.
Biology: Geranic acid is studied for its role as a pheromone in certain organisms.
Medicine: Choline geranate (CAGE), a combination of choline and geranic acid, has been developed as a biocompatible antiseptic material capable of penetrating skin and aiding the transdermal delivery of co-administered antibiotics
Mécanisme D'action
Target of Action
Geranic acid, or 3,7-dimethyl-2,6-octadienoic acid, is primarily targeted towards bacterial membranes . It is a key component of Choline And Geranic acid (CAGE), a novel biocompatible antiseptic material . The primary targets of geranic acid are the biofilms of clinically isolated ESKAPE pathogens, including multidrug-resistant isolates .
Mode of Action
The geranate ion and geranic acid components of CAGE are predicted to act in concert to integrate into bacterial membranes . This integration results in membrane thinning and perturbation of membrane homeostasis . This disruption of the bacterial membrane structure is the primary mode of action of geranic acid .
Biochemical Pathways
Geranic acid is involved in the oxidation of geraniol, a monoterpene alcohol . In yeast culture, geraniol or nerol is converted to geranic acid and citronellic acid . This conversion suggests that citronellic acid might be produced through the conversion of citral to citronellal followed by the oxidation of citronellal .
Pharmacokinetics
It has been shown that geranic acid can penetrate the skin, aiding in the transdermal delivery of co-administered antibiotics . This suggests that geranic acid may have good bioavailability when administered topically .
Result of Action
The primary result of geranic acid’s action is the eradication of bacterial biofilms . CAGE has been observed to eradicate in vitro biofilms at concentrations as low as 3.56 mM (0.156% v:v) in as little as 2 hours . Furthermore, a 0.1% v:v solution of CAGE reduced biofilm viability by over three orders of magnitude (a 3log10 reduction) in 15 minutes .
Action Environment
The action of geranic acid can be influenced by environmental factors. For instance, the presence of other compounds, such as choline in CAGE, can enhance the antibacterial properties of geranic acid . .
Safety and Hazards
Orientations Futures
Geranic acid has shown promising biomedical properties, especially in the form of choline geranate (CAGE), which has been used for the treatment of rosacea . It has also been used as a transdermal, subcutaneous, and oral delivery carrier and as an antimicrobial agent to treat infectious diseases and wounds . Further improvements by metabolic and process engineering are expected to increase the product concentration and expand its applications .
Analyse Biochimique
Biochemical Properties
Geranic acid interacts with various enzymes, proteins, and other biomolecules. For instance, geranic acid is a substrate for geraniol synthase, an enzyme that converts geranyl diphosphate (GPP) into geraniol . In yeast, geraniol can be converted to geranic acid, citronellic acid, and citronellol .
Cellular Effects
Geranic acid has been shown to have significant effects on various types of cells and cellular processes. For example, geranic acid has been developed as a novel biocompatible antiseptic material capable of penetrating skin and aiding the transdermal delivery of co-administered antibiotics . It has also been found to have inhibitory activity on melanin production in Melan-a cells .
Molecular Mechanism
The molecular mechanism of geranic acid involves its interaction with bacterial membranes. The geranate ion and geranic acid components of CAGE (Choline And Geranic acid) are predicted to act in concert to integrate into bacterial membranes, affect membrane thinning and perturb membrane homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, geranic acid has been shown to have temporal effects. For example, in yeast culture, geraniol and nerol can be converted to geranic acid, citronellic acid, and citronellol .
Metabolic Pathways
Geranic acid is involved in the mevalonate pathway, a crucial metabolic pathway in cells. This pathway is responsible for the production of several classes of essential metabolites including sterols, dolichols, ubiquinones, prenylated proteins, and isoprenoids such as geranic acid .
Transport and Distribution
Geranic acid, as part of the CAGE compound, has been shown to penetrate skin, suggesting it may be transported and distributed within cells and tissues
Méthodes De Préparation
Geranic acid can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol or nerol. For instance, geraniol can be oxidized to geranic acid using sodium chlorite (NaClO2), sodium dihydrogen phosphate (NaH2PO4), and 2-methyl-2-butene via the Pinnick oxidation reaction . Industrial production methods often involve the use of biotechnological processes, such as the metabolic engineering of microorganisms like Pseudomonas putida, which can convert geraniol to geranic acid .
Analyse Des Réactions Chimiques
Geranic acid undergoes various chemical reactions, including:
Oxidation: Geraniol can be oxidized to geranic acid using oxidizing agents like sodium chlorite.
Reduction: Geranic acid can be reduced to form geraniol or other related alcohols.
Esterification: Geranic acid can react with alcohols to form esters, which are used in flavor and fragrance industries.
Substitution: Geranic acid can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., sodium chlorite), reducing agents (e.g., hydrogen gas), and alcohols for esterification. Major products formed from these reactions include geraniol, geranic acid esters, and halogenated derivatives.
Comparaison Avec Des Composés Similaires
Geranic acid is similar to other monoterpenoids such as nerolic acid, geraniol, and geranial. it is unique in its specific double bond configuration and its use as a pheromone by certain organisms . Compared to geraniol and nerol, geranic acid has a higher oxidation state, making it more reactive in certain chemical reactions . Additionally, its combination with choline to form CAGE provides unique biomedical applications not observed with other similar compounds .
Similar Compounds
- Nerolic acid
- Geraniol
- Geranial
Geranic acid’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.
Propriétés
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYZQXUYZJNEHD-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10109997 | |
| Record name | trans-Geranic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma | |
| Record name | Geranic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (E,Z)-Geranic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E,Z)-Geranic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.959 | |
| Record name | (E,Z)-Geranic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4698-08-2, 459-80-3 | |
| Record name | trans-Geranic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decaprenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GERANIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Geranic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10109997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethylocta-2,6-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10797G3M5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



